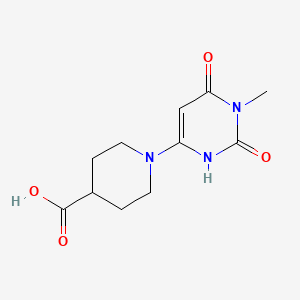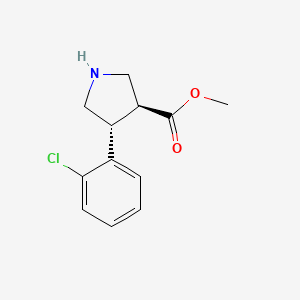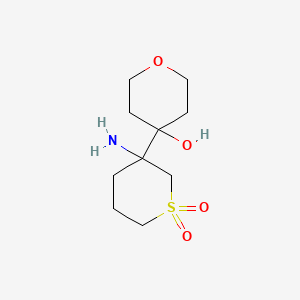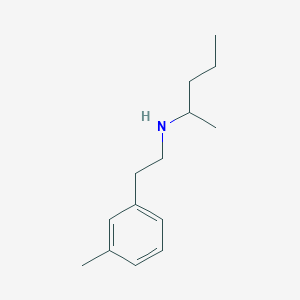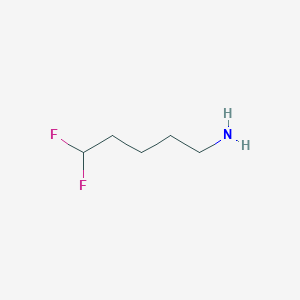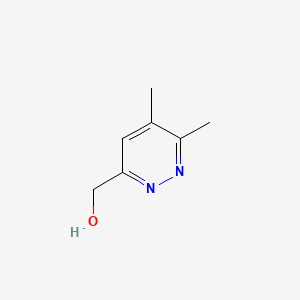
(5,6-Dimethylpyridazin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,6-Dimethylpyridazin-3-yl)methanol is a heterocyclic compound that features a pyridazine ring substituted with two methyl groups at positions 5 and 6, and a hydroxymethyl group at position 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethylpyridazin-3-yl)methanol typically involves the reaction of 5,6-dimethylpyridazine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the hydroxymethyl group to the pyridazine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(5,6-Dimethylpyridazin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: 5,6-Dimethylpyridazine-3-carboxylic acid.
Reduction: 5,6-Dimethylpyridazin-3-ylmethanol.
Substitution: 5,6-Dimethyl-3-bromopyridazine.
科学的研究の応用
(5,6-Dimethylpyridazin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
作用機序
The mechanism of action of (5,6-Dimethylpyridazin-3-yl)methanol in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
5,6-Dimethylpyridazine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
3-Hydroxymethylpyridazine: Lacks the methyl groups, which can affect its steric and electronic properties.
5,6-Dimethylpyridazin-3-one: Contains a carbonyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
Uniqueness
(5,6-Dimethylpyridazin-3-yl)methanol is unique due to the presence of both methyl and hydroxymethyl groups on the pyridazine ring. This combination of substituents provides a balance of steric and electronic effects, making the compound versatile for various chemical transformations and applications.
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
(5,6-dimethylpyridazin-3-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-5-3-7(4-10)9-8-6(5)2/h3,10H,4H2,1-2H3 |
InChIキー |
WPGNTGLXSPLZAE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN=C1C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13616129.png)

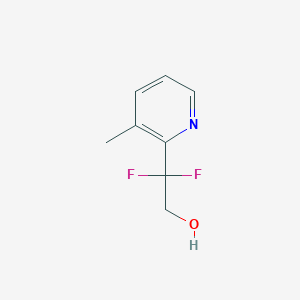
![7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride](/img/structure/B13616149.png)
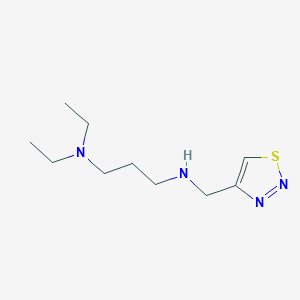
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13616157.png)
